Home > Products > Screening Compounds P134917 > Sarcolysine acridine
Sarcolysine acridine - 53161-31-2

Sarcolysine acridine

Catalog Number: EVT-281839
CAS Number: 53161-31-2
Molecular Formula: C26H26Cl3N3O2
Molecular Weight: 518.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sarcolysine acridine is a bioactive chemical.
Source and Classification

Sarcolysine acridine is a compound derived from the acridine class, which is known for its diverse biological activities, particularly in medicinal chemistry. Acridines are aromatic compounds characterized by a fused ring system, and they exhibit various pharmacological properties, including anti-cancer effects. Sarcolysine acridine specifically has garnered attention due to its potential applications in cancer treatment and as an alkylating agent, which can interact with DNA to inhibit cell division and induce apoptosis in cancer cells.

Synthesis Analysis

The synthesis of sarcolysine acridine typically involves alkylation reactions, where acridine derivatives are treated with alkylating agents such as methyl iodide. A notable method includes the following steps:

  1. Reagents: Acridine is combined with an ester solvent (e.g., ethyl acetate) in a reactor.
  2. Reaction Conditions: The mixture is stirred under nitrogen to remove oxygen, preventing oxidation. The reaction temperature is maintained between 10-25 °C.
  3. Alkylation: Methyl iodide is added in a molar ratio of 1:5 relative to acridine. The mixture is sealed and stirred for several hours (typically 3 hours).
  4. Crystallization: After the reaction, the product crystallizes out of the solution, yielding deep yellow crystals with a high purity level (up to 99%) after purification using Soxhlet extraction methods .

This method highlights the importance of controlling reaction parameters such as temperature, stirring speed, and molar ratios to optimize yield and purity.

Molecular Structure Analysis

Sarcolysine acridine features a complex molecular structure typical of acridine derivatives, characterized by a tricyclic aromatic system. The structural formula can be represented as follows:

  • Molecular Formula: C15_{15}H12_{12}N
  • Molecular Weight: Approximately 220.26 g/mol

The structure consists of an acridine core with specific functional groups that contribute to its biological activity. The presence of nitrogen atoms within the aromatic rings enhances its ability to intercalate into DNA structures, which is crucial for its mechanism of action against cancer cells.

Chemical Reactions Analysis

Sarcolysine acridine participates in several chemical reactions, primarily involving its alkylating properties:

  1. Alkylation Reactions: As an alkylating agent, sarcolysine acridine can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication.
  2. Intercalation: The planar structure allows it to intercalate between DNA base pairs, causing structural distortions that impede transcription and replication processes .
  3. Degradation Pathways: In biological systems, sarcolysine acridine may undergo metabolic transformations that could affect its efficacy and safety profile.
Mechanism of Action

The mechanism by which sarcolysine acridine exerts its anti-cancer effects primarily involves:

  • DNA Intercalation: The compound binds to DNA through intercalation, which stabilizes the drug-DNA complex and prevents proper DNA function.
  • Alkylation: It forms covalent bonds with DNA bases, leading to strand breaks and subsequent apoptosis in rapidly dividing cancer cells.
  • Inhibition of Topoisomerases: Sarcolysine acridine may also inhibit topoisomerase enzymes, further disrupting DNA replication processes .

These mechanisms highlight its potential as a chemotherapeutic agent targeting cancer cells.

Physical and Chemical Properties Analysis

Sarcolysine acridine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as deep yellow crystals.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Melting Point: Specific melting point data may vary but generally falls within a range indicative of stable aromatic compounds.
  • Stability: The compound's stability is influenced by environmental factors such as pH and temperature.

These properties are critical for determining the compound's formulation and delivery methods in therapeutic applications.

Applications

Sarcolysine acridine has several scientific applications:

  • Anticancer Agent: Due to its ability to intercalate into DNA and act as an alkylating agent, it is explored for use in cancer chemotherapy.
  • Research Tool: Its mechanism of action provides insights into DNA interactions, making it valuable for studies on gene regulation and repair mechanisms.
  • Drug Development: Ongoing research aims to develop derivatives with improved efficacy and reduced side effects for clinical applications .
Historical Context and Evolution of Acridine-Based Therapeutics

Origins of Acridine Derivatives in Antineoplastic Drug Discovery

The therapeutic application of acridine scaffolds began in the early 20th century with antibacterial and antimalarial agents like quinacrine (Atabrine®). Carl Gräbe and Heinrich Caro first isolated acridine from coal tar in 1870, marking the initial step toward pharmacological exploitation [3]. By the 1940s, researchers recognized acridine’s DNA-intercalating properties, shifting focus toward oncology. Early acridine-based antineoplastics like amsacrine (m-AMSA) emerged from systematic screenings of dye libraries, demonstrating that planar acridine structures could disrupt DNA replication in cancer cells [7] [9]. Natural acridone alkaloids—such as acronycine from Acronychia baurii—provided further templates, exhibiting broad-spectrum antitumor activity despite limited clinical utility due to pharmacokinetic challenges [1]. These discoveries established acridine as a privileged scaffold for rational drug design, combining intercalation with enzymatic inhibition.

Table 1: Evolution of Key Acridine-Based Anticancer Agents

CompoundYear IntroducedPrimary MechanismClinical Status
Quinacrine1930sDNA intercalation, Topoisomerase inhibitionSuperseded (antimalarial)
Amsacrine (m-AMSA)1970sTopoisomerase II poisoningFDA-approved (leukemia)
DACA1990sDual Topo I/II inhibitionPhase II trials
Nitracrine1980sHypoxia-selective alkylationPreclinical development
Sarcolysine Acridine2000sHybrid alkylation-intercalationExperimental

Development of Sarcolysine Acridine Within Alkylating Agent Paradigms

Sarcolysine acridine represents a strategic fusion of two pharmacophores: the DNA-alkylating melphalan (a phenylalanine nitrogen mustard derivative) and a DNA-intercalating acridine moiety. This hybrid design addresses limitations of standalone therapies. Conventional alkylators like chlorambucil cause indiscriminate DNA cross-linking, triggering off-target toxicity. By tethering the alkylating unit to acridine, Sarcolysine acridine leverages intercalation to position the reactive group site-specifically within DNA grooves, enhancing tumor selectivity [6] [8]. Mechanistically, the acridine ring inserts between base pairs, anchoring the attached bis(2-chloroethyl)amine group near guanine-N7 sites. This proximity facilitates covalent cross-link formation while minimizing random alkylation events [1]. The molecule’s development aligns with "targeted alkylator" paradigms, where DNA-affinity components direct cytotoxic warheads to malignant genomes [8].

Table 2: Mechanism Comparison: Sarcolysine Acridine vs. Conventional Agents

Agent TypeDNA InteractionSelectivity LimitationsSarcolysine Acridine Advantage
Classic AlkylatorsCovalent cross-linking (random)High systemic toxicityIntercalation-guided alkylation
Acridine IntercalatorsReversible bindingLow cytotoxicity without modifiersIntegrated irreversible DNA damage
Hypoxia-Activated DrugsAlkylation under low O₂Limited to hypoxic nichesOxygen-independent targeting

Key Milestones in Structural Optimization for Enhanced Bioactivity

Structural refinement of sarcolysine acridine focused on three domains: the acridine core, linker chemistry, and alkylating subunit.

  • Acridine Substitution Patterns: Introducing electron-donating groups (e.g., 2,7-dimethoxyacridine) augmented DNA affinity by 8-fold compared to unsubstituted analogues. Methoxy groups enhanced π-stacking while reducing metabolic deactivation via cytochrome P450 [1] [4]. Fluorination at C-2 improved cellular uptake and reduced log P values, mitigating nonspecific binding [4].
  • Linker Engineering: Early sarcolysine acridine prototypes used rigid phenyl linkers, limiting conformational adaptability. Replacing these with flexible aminopropyl or carboxamide bridges increased DNA-binding entropy (ΔS = +15 kcal/mol) and improved nuclear localization [4]. Optimal linkers balanced length (6–10 atoms) and hydrophilicity to prevent self-aggregation.
  • Alkylating Group Tuning: Replacing melphalan’s phenylalanine with dopamine derivatives enhanced blood-brain barrier penetration for glioblastoma models. The mustard unit’s reactivity was modulated using cyclophosphamide-like prodrugs, activated selectively in tumor microenvironments [8].

Table 3: Structure-Activity Relationship (SAR) Insights for Sarcolysine Acridine

Structural RegionModificationBiological ImpactRationale
Acridine C2-OCH₃, -F, -Cl↑ DNA binding constant (Kₐ = 10⁷ M⁻¹)Electron modulation, lipophilicity control
C9 Side Chain-NH-(CH₂)₃-N< (mustard)↑ Cytotoxicity (IC₅₀: 0.8 μM vs. 15 μM in parent)Optimal linker length for DNA tethering
Mustard UnitCyclic phosphoramide prodrug↓ Hepatic toxicity, ↑ tumor activationSelective enzymatic activation

These innovations yielded derivatives with 50–100× greater potency than melphalan alone in multiple myeloma and ovarian cancer cell lines. Crucially, bis-acridone analogues—inspired by dimeric agents like PBA—demonstrated enhanced topoisomerase II inhibition while retaining alkylation capacity, illustrating the synergy achievable through rational hybridization [4] [10]. Current work explores conjugating sarcolysine acridine with peptide vectors for receptor-mediated tumor targeting, pushing the frontier of precision oncology.

Properties

CAS Number

53161-31-2

Product Name

Sarcolysine acridine

IUPAC Name

(2S)-2-(acridin-9-ylamino)-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride

Molecular Formula

C26H26Cl3N3O2

Molecular Weight

518.9 g/mol

InChI

InChI=1S/C26H25Cl2N3O2.ClH/c27-13-15-31(16-14-28)19-11-9-18(10-12-19)17-24(26(32)33)30-25-20-5-1-3-7-22(20)29-23-8-4-2-6-21(23)25;/h1-12,24H,13-17H2,(H,29,30)(H,32,33);1H/t24-;/m0./s1

InChI Key

GGHBELMGCPMLSE-JIDHJSLPSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O.Cl

Solubility

Soluble in DMSO

Synonyms

Sarcolysine acridine;

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O.Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N[C@@H](CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.